molecular formula C16H18N4O2 B3007210 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1798036-69-7

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No.: B3007210
CAS No.: 1798036-69-7
M. Wt: 298.346
InChI Key: ITCXYYGUAYEKLW-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide (CAS 1798036-69-7) is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.34 g/mol . This reagent features a pyrazinecarboxamide core linked to a phenyl ring that is substituted with a 3-methoxypyrrolidin-1-yl group, making it a valuable chemical intermediate for medicinal chemistry and drug discovery research . The 3-methoxypyrrolidine moiety is a privileged structural motif in pharmaceutical development, recognized for its presence in biologically active compounds. For instance, similar 3-methoxypyrrolidine derivatives have been investigated as potent P2Y12 receptor antagonists with antiplatelet activity and as orexin receptor agonists for the potential treatment of neurological disorders such as narcolepsy . As a building block, this compound enables researchers to explore structure-activity relationships and develop novel molecules targeting a range of therapeutic areas. It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-6-9-20(11-14)13-4-2-12(3-5-13)19-16(21)15-10-17-7-8-18-15/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCXYYGUAYEKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine and carboxylic acids.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the phenyl ring.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyrazine ring, converting it to dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tubercular and anti-cancer activities.

    Biological Studies: The compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of pyrazine-based drugs.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with the active sites of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to increased potency. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrazine-2-carboxamide derivatives and their biological activities:

Compound Name Substituents on Phenyl Ring Biological Activity Key Data Reference
N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide (A) 4-(Trifluoromethyl) Anti-TB (Mycobacterium tuberculosis) MIC = 2 mg/L (4× more active than PZA)
N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide (B) 2-Bromo, 3-methyl Anti-TB MIC = 2 mg/L
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (C) 3-Iodo, 4-methyl Anti-TB MIC = 2 mg/L
N-[3-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide (1) 3-(Trifluoromethyl) Advanced to in vivo screening (anti-TB) SI > 10 (CC50/MIC ratio)
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (3) 4-Bromo, 3-methyl Synthetic intermediate Elemental analysis: C 63.27%, H 3.81%, N 12.33%
N-(4-Acetylphenyl)pyrazine-2-carboxamide (2a) 4-Acetyl Antimicrobial (Bacillus subtilis, Candida albicans) MIC = 12.5–25 µg/mL
5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (D) 5-tert-Butyl, 6-chloro, 3-iodo, 4-methyl Anti-TB IC50 = 0.728 mg/mL; IC90 = 0.819 mg/mL

Key Trends in Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) : Halogens (Br, I) and trifluoromethyl groups enhance anti-TB activity, likely by increasing membrane permeability or target binding .

Substituent Position : Para-substituted derivatives (e.g., 4-trifluoromethyl in A ) generally show higher potency than ortho/meta analogues .

Bulkier Groups : tert-Butyl and iodo substituents (e.g., D ) improve IC90 values, suggesting prolonged target engagement .

Pyrrolidine vs. Piperazine Moieties : The 3-methoxypyrrolidine in the target compound may improve solubility compared to piperazine-containing analogues (e.g., GSK-3β Inhibitor XXVII ), which require sulfonyl linkers for kinase inhibition .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Methoxy groups (e.g., in pyrrolidine) enhance aqueous solubility compared to halogenated or acetylated derivatives .
  • Toxicity: Non-toxic profiles are observed for Series-I and II pyrazine carboxamides (HEK-293 cells, CC50 > 40 µM) .
  • Synthetic Accessibility : Bromo and methyl substituents (e.g., 3 ) are synthesized via straightforward coupling reactions, while tert-butyl and iodo groups require multi-step protocols .

Target-Specific Activities

  • Anti-TB Activity : The target compound’s 3-methoxypyrrolidine group is untested but may mimic the efficacy of 1 (N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide), which advanced to in vivo studies .
  • Kinase Inhibition : Unlike GSK-3β Inhibitor XXVII (IC50 = 27 nM for JAK3), the target compound lacks a sulfonyl-piperazine motif critical for kinase binding .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide is a synthetic compound that belongs to the class of pyrazine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide. The synthesis typically involves several key steps:

  • Formation of the Pyrazine Ring : This is achieved through cyclization reactions involving precursors like 2,3-diaminopyrazine.
  • Introduction of the Phenyl Group : Often done via palladium-catalyzed cross-coupling reactions.
  • Attachment of the Pyrrolidine Ring : Accomplished through nucleophilic substitution reactions.
  • Methoxylation : Introduced using methylation reagents such as methyl iodide in the presence of a base.

This multi-step synthesis allows for the precise formation of the compound, which has distinct chemical properties due to its functional groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The pyrazine moiety can bind to active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The pyrrolidine group enhances binding affinity to specific receptors, increasing the compound's potency.
  • Pharmacokinetic Properties : The methoxy group may improve solubility and metabolic stability, making the compound more effective in biological systems.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit anticancer properties. For example, a study evaluated new pyrazolo[4,3-e][1,2,4]triazine derivatives against human cancer cell lines (MCF-7 and K562), revealing varying degrees of cytotoxicity . While specific data on this compound's anticancer efficacy is limited, its structural similarities suggest potential effectiveness in cancer treatment.

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Pyrazine derivatives are known for their activity against Mycobacterium tuberculosis, making this compound a candidate for further exploration in tuberculosis therapy.

Enzyme Interaction Studies

Studies have indicated that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could lead to novel therapeutic strategies targeting diseases related to enzyme dysfunction.

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)Structure-Activity RelationshipIdentified potential for pyrazole derivatives in anticancer applications.
PMC6982861 (2020)Anticancer ActivityEvaluated similar compounds against cancer cell lines; none showed significant cytotoxicity within tested ranges but highlighted the need for further research .
BenchChem (2024)Synthesis and ApplicationsDiscussed potential applications in medicinal chemistry and drug development due to unique structural features.

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